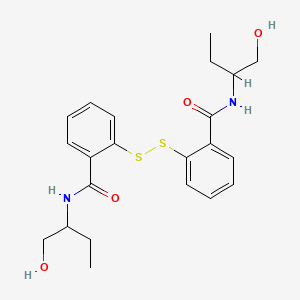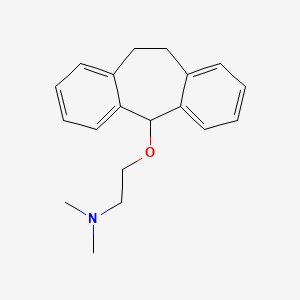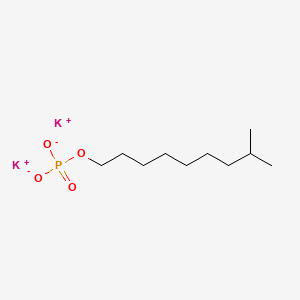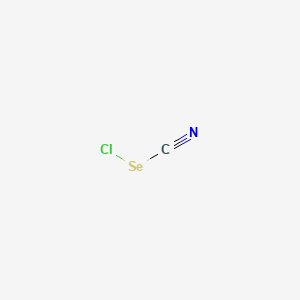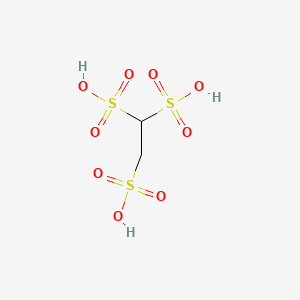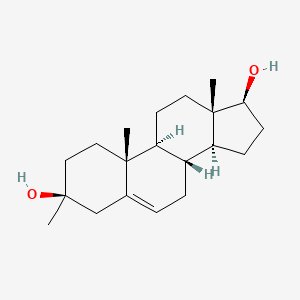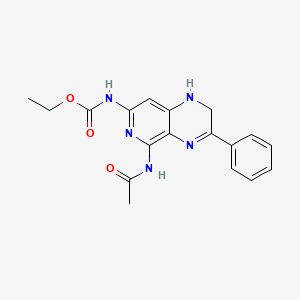
Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound with a unique structure that includes a pyrido[3,4-b]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. The starting materials often include substituted pyridines and pyrazines, which undergo a series of reactions such as nitration, reduction, and acylation to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (5-amino-1,2-dihydro-3-(4-methylphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate: Shares a similar core structure but with different substituents.
Ethyl (5-amino-3-{[methyl(phenyl)amino]methyl}-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate: Another related compound with variations in the amino and phenyl groups.
Uniqueness
Ethyl (5-(acetylamino)-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate is unique due to its specific acetylamino and phenyl substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
87607-28-1 |
|---|---|
Formule moléculaire |
C18H19N5O3 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
ethyl N-(5-acetamido-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C18H19N5O3/c1-3-26-18(25)23-15-9-13-16(17(22-15)20-11(2)24)21-14(10-19-13)12-7-5-4-6-8-12/h4-9,19H,3,10H2,1-2H3,(H2,20,22,23,24,25) |
Clé InChI |
CIKQVKXBHHRFRN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=CC=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)
